Superior Acetylcholinesterase (AChE) Inhibition Potency Compared to Clinical Standard Donepezil
In a direct enzymatic assay using human acetylcholinesterase (AChE), (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone demonstrated exceptional inhibitory potency with a Ki of 5.88 nM and an IC50 of 5.25 nM [1]. This performance significantly exceeds that of the clinically approved AChE inhibitor donepezil, which has a reported Ki of 22 nM and an IC50 of 33 nM for the same human enzyme under comparable assay conditions [2].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition potency |
|---|---|
| Target Compound Data | Ki = 5.88 nM; IC50 = 5.25 nM |
| Comparator Or Baseline | Donepezil: Ki = 22 nM; IC50 = 33 nM (human AChE) |
| Quantified Difference | The target compound exhibits a 3.7-fold higher affinity (Ki) and 6.3-fold higher potency (IC50) compared to donepezil. |
| Conditions | In vitro enzymatic assay for human AChE at pH 8.0. |
Why This Matters
This marked difference in potency suggests that (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone could serve as a more effective starting point for developing potent AChE inhibitors, potentially requiring lower doses to achieve therapeutic effects.
- [1] BindingDB. (n.d.). BDBM152505 (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone (18). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=152505&tag=rep&fil=ic50&submit=summary View Source
- [2] Sugimoto, H., et al. (2000). Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors. Current Medicinal Chemistry, 7(3), 303-339. View Source
